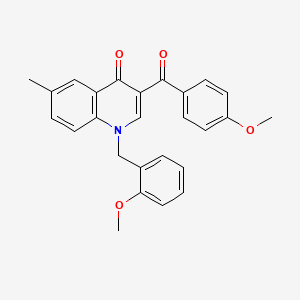

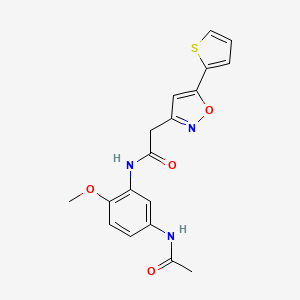

3-(4-methoxybenzoyl)-1-(2-methoxybenzyl)-6-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-methoxybenzoyl)-1-(2-methoxybenzyl)-6-methylquinolin-4(1H)-one” is a complex organic molecule. It contains functional groups such as methoxybenzoyl and methoxybenzyl, which are commonly found in various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, methoxybenzyl esters, which could be part of this molecule, are often used in the context of protecting amino acids for peptide synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Methoxybenzyl esters, for example, are known to have excellent stability under many reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-methoxybenzyl chloride, a related compound, is a liquid at room temperature with a boiling point of 117-118 °C/14 mmHg and a density of 1.155 g/mL at 25 °C .Scientific Research Applications

Synthesis and Characterization

Quinolinone derivatives, including 3-(4-methoxybenzoyl)-1-(2-methoxybenzyl)-6-methylquinolin-4(1H)-one, have been synthesized through various methods, offering insights into their chemical properties and potential applications. For example, the synthesis of quinazolinone and quinolinone derivatives through efficient and eco-friendly protocols highlights the versatility of these compounds in organic synthesis. These methodologies leverage one-pot reactions, emphasizing operational simplicity, short reaction times, and the use of water as an environmentally benign solvent, which aligns with green chemistry principles (Yadav et al., 2020).

Material Science Applications

In material science, quinolinone derivatives demonstrate potential as ligands in metal complexes, which could be explored for their electronic, photophysical, and catalytic properties. The structural elucidation of these complexes provides a foundation for developing novel materials with tailored properties. For instance, the synthesis and characterization of transition metal complexes with quinolinone ligands have been studied for their potential applications in catalysis and material science (Gudasi et al., 2006).

Pharmacological Applications

While excluding direct information on drug use and side effects, it's worth noting that the structural framework of quinolinones is crucial in medicinal chemistry for designing compounds with potential biological activities. Research into quinolinone derivatives has revealed their capacity to serve as scaffolds for developing compounds with antioxidant, antimicrobial, and anticancer properties. For example, Schiff bases derived from quinolinone compounds have shown promising antioxidant and antimicrobial activities, suggesting their utility in developing new therapeutic agents (Khan et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-17-8-13-23-21(14-17)26(29)22(25(28)18-9-11-20(30-2)12-10-18)16-27(23)15-19-6-4-5-7-24(19)31-3/h4-14,16H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUJMABKRBPUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-3-(4-fluorosulfonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2566060.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566061.png)

![3-(4-methoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2566064.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2566069.png)

![5-fluoro-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2566075.png)

![Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B2566077.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2566079.png)